REACTION_CXSMILES
|
[OH:1]O.[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O>C(OCC)C>[F:3][C:4]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:1]
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Name
|
|
Quantity
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340 mL
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Type
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reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1F)B(O)O
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Name
|
|
Quantity
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350 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
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TEMPERATURE
|
Details
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under reflux
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Type
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TEMPERATURE
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Details
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The stirred mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for a further 2.5 h
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Duration
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2.5 h
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Type
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TEMPERATURE
|
Details
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then cooled
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Type
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CUSTOM
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Details
|
The ethereal layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with diethyl ether (2×200 cm3)
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Type
|
WASH
|
Details
|
The combined ethereal layers were washed with sodium hydroxide (10%, 4×100 cm3)
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Type
|
EXTRACTION
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Details
|
The product was extracted into diethyl ether (3×100 cm3)
|
Type
|
WASH
|
Details
|
the combined ethereal extracts washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give an off white solid
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |